molecular formula C6H13NO2 B112368 2-Amino-2-ethylbutanoic acid CAS No. 2566-29-2

2-Amino-2-ethylbutanoic acid

Cat. No.: B112368
CAS No.: 2566-29-2
M. Wt: 131.17 g/mol
InChI Key: KWOMLHIFHFWBSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-ethylbutanoic acid can be synthesized from 3-pentanone as a starting material . The synthesis involves a series of chemical reactions, including amination and carboxylation, under controlled conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino derivatives .

Mechanism of Action

The mechanism of action of 2-amino-2-ethylbutanoic acid involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can participate in biosynthetic pathways that are ubiquitous across most forms of life. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

  • 2-Amino-3-methylbutanoic acid
  • 2-Amino-2-phenylbutanoic acid
  • 3-Aminopentanoic acid

Comparison: 2-Amino-2-ethylbutanoic acid is unique due to its specific structural features, such as the presence of an ethyl group at the alpha position. This structural uniqueness influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

2-Amino-2-ethylbutanoic acid , also known as beta-amino-n-butyric acid , is an organic compound with the molecular formula C6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2. This compound features a unique structural configuration that influences its biological activity and reactivity. It is a white crystalline substance that is soluble in water and has been utilized in various scientific and industrial applications.

  • Molecular Weight : 115.17 g/mol
  • Density : 0.9 g/cm³
  • Melting Point : -14 °C
  • Boiling Point : 195.4 °C

Synthesis

This compound can be synthesized through several methods, with one common route involving the reaction of 3-pentanone. The synthesis process typically includes purification steps such as crystallization to achieve high purity levels suitable for research and industrial applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential roles in different biochemical pathways and therapeutic applications.

The compound acts primarily as an amino acid derivative, participating in biosynthetic pathways that are essential for metabolic processes. Its interactions with enzymes and receptors are mediated through hydrogen bonding, influencing various physiological functions .

Research Findings

  • Neurotransmitter Analogues : Research indicates that this compound can serve as a precursor for synthesizing analogues of neurotransmitters, notably gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission.
  • Antibacterial Properties : Studies have explored the potential of this compound in developing novel coordination compounds with antibacterial properties. These findings suggest its application in creating new antibacterial agents, which may be beneficial in combating resistant bacterial strains.
  • Biocatalysis Applications : The compound is utilized in biocatalytic processes for the stereoselective synthesis of amino acid derivatives, showcasing its importance in organic synthesis and pharmaceutical development.
  • Detection and Characterization : Recent advancements in solid-state single-molecule detection technologies have enabled the characterization of amino acids, including this compound, enhancing our understanding of its biological complexity and potential applications in life detection missions on extraterrestrial bodies .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacology

In neuropharmacological research, the effects of this compound on GABAergic signaling pathways were assessed. The findings suggested that this compound could modulate GABA receptor activity, potentially leading to anxiolytic effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-3-methylbutanoic acid Methyl group at beta positionNeuroactive properties similar to GABA
2-Amino-2-phenylbutanoic acid Phenyl group at alpha positionPotential for analgesic effects
3-Aminopentanoic acid Longer carbon chainInvolved in metabolic pathways

The structural uniqueness of this compound distinguishes it from other compounds in its class, influencing both its chemical reactivity and biological activity .

Properties

IUPAC Name

2-amino-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMLHIFHFWBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180358
Record name alpha-Amino-2-ethylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-29-2
Record name alpha-Amino-2-ethylbutanoic acid
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Record name 2566-29-2
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Record name alpha-Amino-2-ethylbutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-ethylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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